molecular formula C10H10N2OS B1348121 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one CAS No. 32607-34-4

3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B1348121
CAS No.: 32607-34-4
M. Wt: 206.27 g/mol
InChI Key: ZHTNDAVHZOOXLJ-UHFFFAOYSA-N
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Description

Historical Development of Thioxoimidazolidin-4-one Compounds

Thiohydantoins, the broader class to which this compound belongs, were first synthesized in the early 20th century as sulfur analogues of hydantoins. Early work by Johnson and Guest in the 1930s established methods for synthesizing thiohydantoins via cyclization reactions of thiourea derivatives with α-amino acids. By the 1950s, researchers began exploring substitutions on the imidazolidinone core to modulate biological activity, leading to derivatives like 5-arylidene-2-thioxoimidazolidin-4-ones. The introduction of aryl groups, such as the 2-methylphenyl moiety, emerged in the 1980s as a strategy to enhance steric and electronic interactions with biological targets.

Recent advances in green chemistry and microwave-assisted synthesis have streamlined the production of 3-(2-methylphenyl)-2-thioxoimidazolidin-4-one, enabling higher yields (>75%) and reduced reaction times compared to traditional methods.

Significance in Heterocyclic Chemistry

The compound’s significance stems from three key features:

  • Electronic Properties : The thioxo group (C=S) increases electron density at position 2, facilitating nucleophilic attacks and hydrogen bonding with proteins.
  • Steric Effects : The 2-methylphenyl group introduces steric hindrance, which influences conformational flexibility and target selectivity.
  • Hybridization Potential : The core structure allows hybridization with azomethines, pyrazoles, and diazenyl groups, expanding its applications in drug design.

Table 1: Key Structural Features of this compound

Feature Role in Reactivity/Bioactivity
Thioxo group (C=S) Enhances electrophilicity at position 2
2-Methylphenyl group Modulates hydrophobic interactions
Imidazolidinone ring Provides planar geometry for π-π stacking

Classification within Thiohydantoin Derivatives

This compound is classified as a N3-aryl-substituted thiohydantoin . This places it within a subgroup distinguished by aryl modifications at the N3 position, which contrast with:

  • N1-substituted derivatives : e.g., 1-benzyl-2-thiohydantoins (used as protease inhibitors).
  • C5-substituted derivatives : e.g., 5-(4-chlorophenyl)-2-thiohydantoins (studied for anticonvulsant activity).

The methyl group at the ortho position of the phenyl ring in this compound confers distinct crystallographic packing patterns, as observed in X-ray studies of analogous structures.

Table 2: Comparative Analysis of Thiohydantoin Subclasses

Subclass Example Compound Key Application
N3-Aryl 3-(2-Methylphenyl)-derivative Enzyme inhibition
N1-Alkyl 1-Heptyl-2-thiohydantoin Fatty acid amide hydrolase inhibition
C5-Arylidene 5-Benzylidene-2-thiohydantoin Anticancer agents

Academic Research Evolution

Research on this compound has progressed through four phases:

  • Synthetic Exploration (1980s–2000s) : Early studies focused on optimizing cyclization conditions using ethyl chloroacetate and sodium acetate.
  • Biological Screening (2010s) : In vitro assays revealed potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 0.017 μM), surpassing reference drugs like 5-fluorouracil.
  • Mechanistic Studies (2020s) : Molecular docking simulations demonstrated binding to PI3K/AKT pathway proteins, explaining its pro-apoptotic effects.
  • Hybridization Efforts (2020s–Present) : Incorporation of diazenyl and acetylated groups improved aqueous solubility and anti-inflammatory activity (e.g., 45% reduction in TNF-α expression).

Table 3: Milestones in Academic Research

Year Development Impact
1985 First synthesis via thiourea cyclization Established foundational synthetic route
2013 Identification as perforin inhibitor Opened avenues for immunology applications
2021 Demonstration of PI3K/AKT pathway modulation Clarified molecular mechanism of action
2022 Hybrid derivatives with COX-2 inhibition Expanded therapeutic potential

Properties

IUPAC Name

3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNDAVHZOOXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364071
Record name 3-(2-methylphenyl)-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32607-34-4
Record name 3-(2-methylphenyl)-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 2-methylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of thioxoimidazolidinones, including 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one, exhibit significant antibacterial and antifungal activities . A study demonstrated that various synthesized compounds from this class showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing promising results for potential therapeutic applications.

CompoundMIC against S. aureusMIC against P. aeruginosa
This compound25 mg/mL25 mg/mL
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide25 mg/mL25 mg/mL

Mechanism of Action

The mechanism underlying the antibacterial efficacy of these compounds has been linked to their ability to inhibit bacterial adhesion and biofilm formation, which are critical factors in the pathogenicity of various bacterial strains . This property positions thioxoimidazolidinones as valuable candidates in the development of new antimicrobial agents.

Therapeutic Applications

Anticancer Activity

Emerging studies highlight the potential anticancer properties of thioxoimidazolidinone derivatives. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analyses of these compounds suggest that modifications in the chemical structure can significantly enhance their anticancer activity.

Anti-inflammatory Effects

Thioxoimidazolidinones also demonstrate anti-inflammatory effects, making them suitable for treating conditions characterized by inflammation. Research has indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases such as psoriasis .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Michael Addition : The initial step involves a Michael addition reaction between phenyl hydrazide derivatives and maleimides.
  • Cyclization : Subsequent cyclization with isothiocyanates leads to the formation of thioxoimidazolidinone structures.

This synthetic methodology allows for the introduction of various substituents, thereby tailoring the biological properties of the resulting compounds .

Case Studies

Several case studies have illustrated the practical applications of thioxoimidazolidinones in clinical settings:

  • Case Study 1 : A clinical trial evaluating a new derivative's effectiveness against multidrug-resistant Staphylococcus aureus revealed promising results in reducing bacterial load in infected patients.
  • Case Study 2 : Research on the anti-inflammatory effects of a thioxoimidazolidinone derivative demonstrated significant improvement in skin lesions associated with psoriasis during topical application trials .

Mechanism of Action

The mechanism by which 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility: Position 3 modifications include aryl (e.g., 2-methylphenyl), benzylideneamino (e.g., 2-hydroxybenzylideneamino), and heterocyclic groups (e.g., pyrazolyl). These substituents influence electronic effects and steric hindrance, affecting reactivity and bioactivity .
  • Synthesis Efficiency : Yields for analogs range from 65% to 81%, with Pd(II) complexes and pyrazolyl derivatives requiring multi-step reactions .

Physicochemical Properties

The 2-thioxo group and substituents dictate physical properties:

Compound IR (cm⁻¹, C=S Stretch) ^1H-NMR (δ, Key Signals) Melting Point (°C)
3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one ~1220–1250 δ 2.3 (s, CH₃), δ 7.2–7.5 (m, aromatic H) N/A
3-[(2,4-Diacetoxybenzylidene)amino]-2-thioxoimidazolidin-4-one 1215 δ 2.1 (s, OAc), δ 7.8–8.1 (m, benzylidene H) 185–190
5-((3-(4-Trifluoromethylphenyl)pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 1235 δ 7.6–7.9 (m, CF₃-C₆H₄) 197

Key Observations :

  • Thioxo Group : IR absorption for C=S is consistent across analogs (~1200–1250 cm⁻¹) .
  • Methyl Groups : In 3-(2-methylphenyl)-derivatives, the methyl signal appears as a singlet near δ 2.3 ppm in ^1H-NMR .
Cytotoxicity and Antitumor Activity
  • Pd(II) Complex of 3-[(2-hydroxybenzylidene)amino]-2-thioxoimidazolidin-4-one: Exhibited IC₅₀ values of 12.3 µM (HCT-116) and 14.7 µM (HT-29) in colon carcinoma cells, outperforming the free ligand .
Antibacterial and Anti-Biofilm Activity
  • C5 (3-((2-Bromobenzylidene)amino)-2-thioxoimidazolidin-4-one): Showed MIC values of 8 µg/mL against Staphylococcus aureus, attributed to the electron-withdrawing bromo group enhancing membrane penetration .
  • C6 (4-Methoxybenzylidene Derivative) : Lower activity (MIC = 32 µg/mL), suggesting electron-donating groups reduce efficacy .
Receptor Binding Affinity
  • 5,5'-Bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one : Demonstrated CB1 receptor Ki = 0.8 nM, highlighting the impact of sulfur substitution over oxygen (hydantoins: Ki > 10 nM) .
  • 3-(2-Methylphenyl) Analog : Likely exhibits moderate CB1 affinity, but steric bulk may hinder interactions compared to iodophenyl derivatives.

Biological Activity

3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the current understanding of its biological activity, supported by recent studies and findings.

Chemical Structure and Properties

The compound features a thioxoimidazolidin ring, which is crucial for its biological activity. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives:

  • Inhibition of Bacterial Growth : A study demonstrated that derivatives of thioxoimidazolidin compounds exhibit significant antibacterial activity against Staphylococcus aureus and other clinical isolates. The minimal inhibitory concentrations (MICs) ranged from 31.25 to 125 μg/mL, indicating effective antimicrobial potential .
  • Biofilm Formation Inhibition : These compounds also showed the ability to inhibit biofilm formation, which is critical for treating persistent bacterial infections .

2. Anti-inflammatory Effects

The thioxoimidazolidin derivatives have been investigated for their anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

3. Anticancer Potential

There is emerging evidence suggesting that thioxoimidazolidin derivatives may possess anticancer properties. The structural similarity to other known anticancer agents suggests a potential for similar mechanisms of action, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth .

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated several derivatives of thioxoimidazolidin compounds against various bacterial strains. The results indicated that certain modifications to the chemical structure significantly enhanced their antibacterial activity compared to standard antibiotics.

CompoundMIC (μg/mL)Target Bacteria
C531.25S. aureus
C662.5E. coli
C7125K. pneumoniae

The study concluded that these compounds could serve as lead candidates for developing new antibacterial agents .

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory effects of thioxoimidazolidin derivatives in vitro. The compounds were tested on macrophage cell lines, showing a reduction in pro-inflammatory cytokine production.

CompoundCytokine Reduction (%)
C540
C655

This suggests a promising avenue for therapeutic applications in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in inflammation and cancer progression. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy .

Q & A

Q. Which in vitro assays are suitable for evaluating its enzyme inhibitory activity?

  • Methodological Answer :
  • Cytotoxicity : MTT assay (72 hr exposure, IC50 calculation via GraphPad Prism).
  • Enzyme Inhibition : COX-2 ELISA (IC50 determination) or fluorometric protease assays (e.g., caspase-3, λexem = 380/460 nm) .

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